N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide
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Overview
Description
N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide is a synthetic organic compound with the molecular formula C24H40N2O2 It is known for its unique chemical structure, which includes a piperidine ring substituted with a decyloxyphenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Decyloxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Synthesis of the Piperidine Intermediate: The next step involves the reaction of 3,3-dimethylpiperidine with phosgene to form 3,3-dimethylpiperidine-1-carbonyl chloride.
Coupling Reaction: The final step involves the coupling of 4-(decyloxy)benzaldehyde with 3,3-dimethylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-decoxyphenyl)-3,3-dimethylpiperidine-1-carboxamide
- 4-(decyloxy)benzaldehyde
- 3,3-dimethylpiperidine-1-carbonyl chloride
Uniqueness
N-[4-(decyloxy)phenyl]-3,3-dimethylpiperidine-1-carboxamide stands out due to its unique combination of a piperidine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H40N2O2 |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(4-decoxyphenyl)-3,3-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-4-5-6-7-8-9-10-11-19-28-22-15-13-21(14-16-22)25-23(27)26-18-12-17-24(2,3)20-26/h13-16H,4-12,17-20H2,1-3H3,(H,25,27) |
InChI Key |
CWWWQANWQRFMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)(C)C |
Origin of Product |
United States |
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